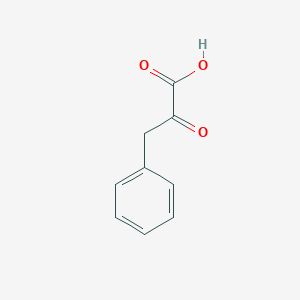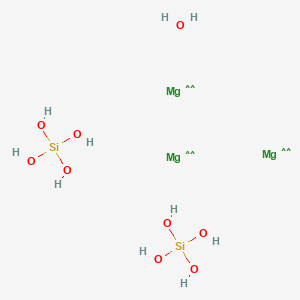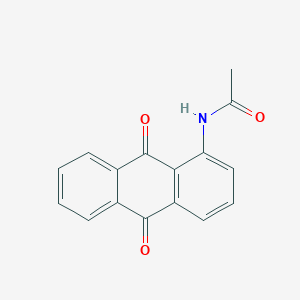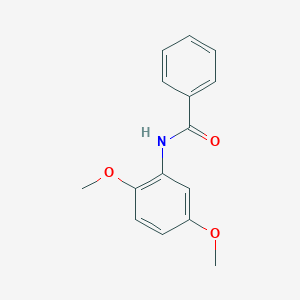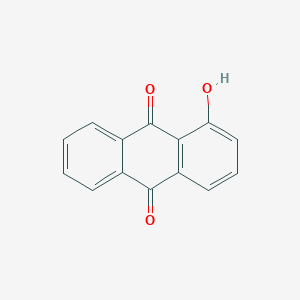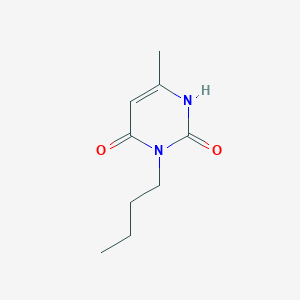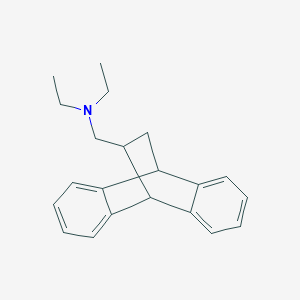
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene, also known as DEAM-EA, is a synthetic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields.
Aplicaciones Científicas De Investigación
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been used as a building block for the synthesis of novel organic semiconductors with high electron mobility and stability. In organic electronics, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to improve their performance and efficiency. In biomedical research, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been investigated for its potential as a fluorescent probe for imaging biological systems and as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to bind to lipid bilayers and disrupt their structure, leading to changes in membrane fluidity and permeability. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity.
Efectos Bioquímicos Y Fisiológicos
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anticancer agent. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells. In vivo studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for imaging and therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a building block for the synthesis of novel organic semiconductors. However, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
For research on 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene include the development of novel organic semiconductors, investigation of its potential anticancer properties, and optimization of the synthesis method.
Métodos De Síntesis
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can be synthesized using a multistep process that involves the reaction of anthracene with diethylamine and formaldehyde. The resulting product is then subjected to hydrogenation and cyclization reactions to form 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene. This synthesis method has been optimized to produce high yields of pure 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene for use in scientific research.
Propiedades
Número CAS |
14692-45-6 |
|---|---|
Nombre del producto |
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene |
Fórmula molecular |
C21H25N |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine |
InChI |
InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3 |
Clave InChI |
GIKVOAWVDHABHQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
SMILES canónico |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Sinónimos |
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



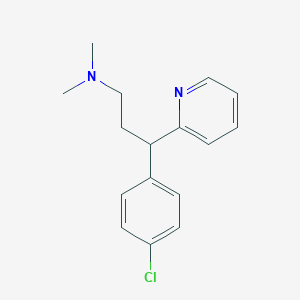
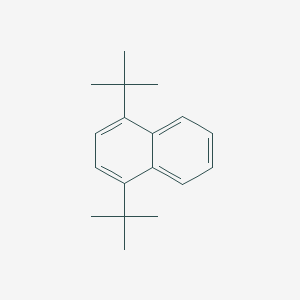
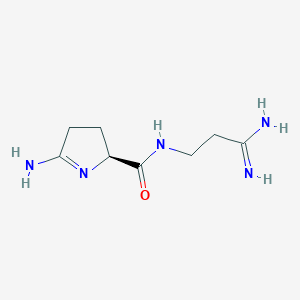
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
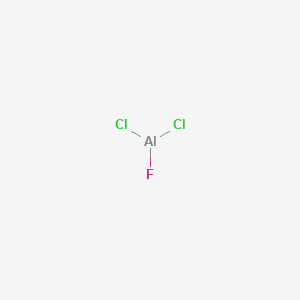
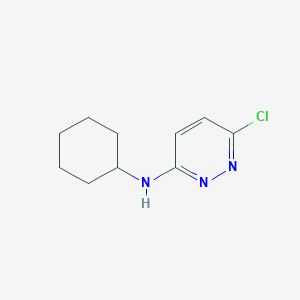
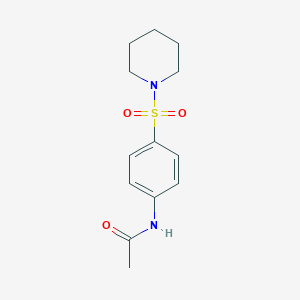
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
